2-Amino-4-(benzyloxy)benzoic acid

概要

説明

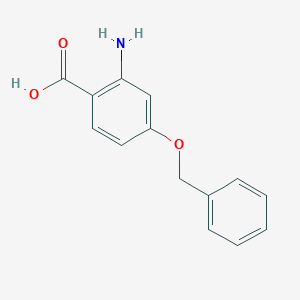

2-Amino-4-(benzyloxy)benzoic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a benzyloxy group at the fourth position on the benzene ring

作用機序

Target of Action

It’s known that benzylic compounds are generally reactive due to the adjacent aromatic ring . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It’s known that benzylic compounds can undergo various reactions, including sn1, sn2, and e1 reactions . These reactions can lead to various downstream effects, depending on the specific conditions and reactants involved.

Pharmacokinetics

The compound’s storage condition is recommended to be at 2-8℃ , which may suggest its stability and potential bioavailability under specific conditions.

Result of Action

It’s known that the reduction of high oxidation state atoms can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially alter the function of the compound and its interactions with other molecules.

Action Environment

The compound’s storage condition is recommended to be at 2-8℃ , suggesting that temperature may play a role in its stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzyloxy)benzoic acid typically involves the following steps:

Nitration and Reduction: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the second position. This is followed by reduction of the nitro group to an amino group using reducing agents such as tin in hydrochloric acid or iron in acetic acid.

Hydrolysis: The ester group of the intermediate product is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions:

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an alkyl group using hydrogenation in the presence of a catalyst.

Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by nucleophiles like phenols or amines.

Major Products:

Oxidation: 2-Carboxy-4-(benzyloxy)benzoic acid.

Reduction: 2-Alkyl-4-(benzyloxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学的研究の応用

Chemistry: 2-Amino-4-(benzyloxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Medicine: While not a drug itself, derivatives of this compound may exhibit pharmacological properties and are investigated for their potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

類似化合物との比較

2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

2-Amino-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a benzyloxy group.

2-Amino-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a benzyloxy group.

Uniqueness: 2-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This group can also be modified to introduce further functional groups, making it a versatile intermediate in organic synthesis.

生物活性

2-Amino-4-(benzyloxy)benzoic acid (commonly referred to as 2-A-4-BBA) is an aromatic compound notable for its unique structural features, including an amino group and a benzyloxy substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article consolidates current research findings, case studies, and data tables related to the biological activity of 2-A-4-BBA.

Chemical Structure and Properties

The chemical formula of this compound is C15H15NO3, with a molecular weight of 271.27 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and reactivity in biological systems. Its structural formula is represented as follows:

Anti-inflammatory Properties

Research indicates that 2-A-4-BBA exhibits anti-inflammatory properties , likely through modulation of peroxisome proliferator-activated receptors (PPARs). PPARs are critical in regulating lipid metabolism and inflammatory responses. Studies have shown that compounds interacting with PPARα can ameliorate inflammation and vascular leakage, which are significant in various pathological conditions such as diabetic retinopathy (DR) .

Mechanism of Action:

- PPAR Agonism: Computational modeling suggests that 2-A-4-BBA has favorable binding interactions with PPARα, indicating its potential as a therapeutic agent against inflammatory diseases .

- Cellular Response: In vitro assays have demonstrated that derivatives of this compound can induce target gene expression associated with PPAR activation, leading to reduced inflammatory markers .

Neuroprotective Effects

The structural characteristics of 2-A-4-BBA suggest it may interact with biological targets involved in neurodegenerative diseases. While specific mechanisms remain under investigation, preliminary studies indicate potential neuroprotective effects against oxidative stress and apoptosis in neuronal cells .

Study on Diabetic Retinopathy

A notable study evaluated the effects of a related compound (A91), which shares structural similarities with 2-A-4-BBA, on diabetic retinopathy. The study found that systemic administration significantly reduced retinal vascular leakage in diabetic rats, suggesting that compounds within this chemical class could be beneficial for treating retinal complications associated with diabetes .

Comparison of Similar Compounds

The following table compares 2-A-4-BBA with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Exhibits anti-inflammatory properties; PPARα agonist |

| 4-(Benzyloxy)benzoic Acid | Structure | Lacks amino group; primarily used as a coupling agent |

| 3-Amino-4-(benzyloxy)benzoic Acid | Structure | Different amino position; potential variations in activity |

| Ethyl 4-((methoxycarbonyl)amino)benzoate | Structure | Contains an ethyl ester; different solubility profile |

特性

IUPAC Name |

2-amino-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYFFDOJVAUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634886 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528872-40-4 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。